7-Benzyloxy-1H-indazole-3-carboxylic acid
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Overview
Description
7-Benzyloxy-1H-indazole-3-carboxylic acid is a useful research compound. Its molecular formula is C15H12N2O3 and its molecular weight is 268.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
7-Benzyloxy-1H-indazole-3-carboxylic acid and its derivatives are of significant interest due to their wide applications in medicinal chemistry and as intermediates in organic synthesis. The synthesis of 1H-indazole-3-carboxylic acid, a closely related compound, through the reaction of benzaldehyde phenylhydrazone with oxalyl chloride demonstrates the utility of these compounds in industrial manufacture due to the advantages of lower cost, mild reaction conditions, and simple operations (Rao, 2006). Additionally, the regioselective lithiation and functionalization of 3-(benzyloxy)isothiazole highlight the versatility of these compounds in synthesizing complex molecules like thioibotenic acid, showcasing the potential for creating diverse chemical structures (Bunch et al., 2002).
Antimicrobial and Antiproliferative Applications
The derivatives of this compound have shown promising results in antimicrobial activities. Novel benzoxazole-based 1,3,4-oxadiazoles, synthesized from benzoxazole-2-carboxylic acid, exhibited significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, indicating the potential of these compounds in developing new antimicrobial agents (Vodela et al., 2013). Moreover, 1H-Benzo[f]indazole-4,9-dione derivatives conjugated with C-protected amino acids displayed significant antiproliferative activity against cancer cell lines, suggesting their potential as leads in the development of new anticancer agents (Molinari et al., 2015).
Crystal Structure Analysis
The study of the crystal structure of related compounds, such as 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, provides essential insights into the physical and chemical properties of these molecules. The detailed crystal structure analysis can lead to a better understanding of their stability, bioactivity, and therapeutic activity, offering a foundation for the design of drugs and materials with improved properties (Hu, 2008).
Catalytic and Synthetic Applications
The synthetic versatility of this compound derivatives is further demonstrated through their application in catalytic and synthetic methodologies. For instance, Pd-catalyzed carbonylations of 3-iodoindazoles to prepare 1H-indazole-3-carboxylic acid esters and amides reveal the compound's utility in generating a wide range of functionalized molecules under mild conditions (Buchstaller et al., 2011). Such procedures enable the creation of complex molecules that can serve as pharmaceuticals, agrochemicals, and materials.
Safety and Hazards
While specific safety and hazard information for 7-Benzyloxy-1H-indazole-3-carboxylic acid is not available in the retrieved sources, it is generally recommended to handle laboratory chemicals with care. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Future Directions
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and are being increasingly used in the development of bioactive compounds . Therefore, the future directions for 7-Benzyloxy-1H-indazole-3-carboxylic acid could involve further exploration of its potential uses in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 7-Benzyloxy-1H-indazole-3-carboxylic acid are CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
This compound acts by inhibiting, regulating, and/or modulating the activity of its target kinases . This interaction leads to changes in the cell cycle and DNA damage response, potentially affecting the growth and survival of cells .
Biochemical Pathways
The compound’s action on CHK1, CHK2, and SGK kinases affects the cell cycle regulation and DNA damage response pathways . The downstream effects of these pathway alterations can include changes in cell growth, survival, and response to stress .
Result of Action
The molecular and cellular effects of this compound’s action include changes in cell growth and survival , potentially leading to the treatment of diseases such as cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions . For instance, the compound has a predicted boiling point of 544.7±35.0 °C and should be stored at 2-8°C .
Properties
IUPAC Name |
7-phenylmethoxy-1H-indazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(19)14-11-7-4-8-12(13(11)16-17-14)20-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVAAEXVMARVQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2NN=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614418 |
Source
|
Record name | 7-(Benzyloxy)-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90614418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177941-17-2 |
Source
|
Record name | 7-(Phenylmethoxy)-1H-indazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177941-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Benzyloxy)-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90614418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.